molecular formula C17H18N2O6 B560284 NPEC-caged-dopamine

NPEC-caged-dopamine

Cat. No.: B560284
M. Wt: 346.3 g/mol
InChI Key: PDNNZLULXSQJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NPEC-caged-dopamine, also known as (N)-1-(2-nitrophenyl)ethylcarboxy-3,4-dihydroxyphenethylamine, is a caged version of dopamine. This compound is designed to release dopamine upon exposure to ultraviolet light (360 nm), leading to the activation of dopamine D1 receptors. It is used primarily in scientific research to study the effects of dopamine in a controlled manner .

Scientific Research Applications

NPEC-caged-dopamine has several applications in scientific research:

Mechanism of Action

Target of Action

NPEC-caged-dopamine is primarily targeted at Dopamine D1 receptors . These receptors are a type of G-protein coupled receptor that is widely distributed in the brain and plays a crucial role in the dopaminergic system, which is involved in reward, motivation, and motor control .

Mode of Action

This compound is a caged version of dopamine, meaning it’s a biologically inactive compound that can be activated by light . Upon illumination with UV light at 360 nm, this compound releases dopamine, leading to the activation of D1 receptors . This allows for precise spatial and temporal control over dopamine signaling .

Biochemical Pathways

The activation of D1 receptors by dopamine released from this compound leads to the activation of the cyclic adenosine monophosphate (cAMP) pathway . This results in the activation of protein kinase A (PKA), which then leads to the expression of c-Fos, a marker of neuronal activation . This pathway plays a key role in the regulation of various physiological processes, including mood, reward, and motor control .

Pharmacokinetics

It is known that the compound is soluble in dmso up to 100 mm

Result of Action

The activation of D1 receptors by this compound leads to a cascade of biochemical events, including the activation of PKA and the expression of c-Fos . This can result in a variety of cellular effects, depending on the specific cell type and context. For example, in striatal neurons, this compound has been shown to induce a significantly greater detection and sensitivity to sub-second dopamine signals as compared to cortical neurons .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s activity is dependent on the presence of UV light, which is required to release dopamine from the caged compound Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other biological molecules

Safety and Hazards

While specific safety and hazard information for NPEC-caged-dopamine is not available, general safety measures for handling such compounds include ensuring adequate ventilation, using personal protective equipment such as safety goggles, protective gloves, and impervious clothing, and having an accessible safety shower and eye wash station .

Future Directions

The use of caged compounds like NPEC-caged-dopamine substantially contributes to our understanding of receptor function, potentially paving the way for new therapeutics . The rapid spatiotemporal control of such ligands upon photo-uncaging provides valuable insights into kinetics of association, dissociation as well as receptor-induced signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NPEC-caged-dopamine involves the protection of dopamine with a photolabile protecting group, specifically the (N)-1-(2-nitrophenyl)ethyl group. The general synthetic route includes:

    Protection of Dopamine: Dopamine is reacted with (N)-1-(2-nitrophenyl)ethyl chloroformate in the presence of a base such as triethylamine to form the protected dopamine derivative.

    Purification: The product is purified using techniques such as column chromatography to achieve a high purity level (≥99%).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

NPEC-caged-dopamine undergoes photolysis, a type of reaction where the compound is cleaved upon exposure to ultraviolet light. This reaction releases free dopamine, which can then participate in various biochemical processes.

Common Reagents and Conditions

    Ultraviolet Light (360 nm): Used to induce the photolysis of this compound.

    Bases (e.g., Triethylamine): Used in the synthesis process to facilitate the protection of dopamine.

Major Products

    Dopamine: The primary product released upon the photolysis of this compound.

Comparison with Similar Compounds

Similar Compounds

    NPEC-caged-serotonin: A caged version of serotonin that releases serotonin upon exposure to ultraviolet light.

    NPEC-caged-glutamate: A caged version of glutamate that releases glutamate upon exposure to ultraviolet light.

Uniqueness

NPEC-caged-dopamine is unique in its ability to release dopamine specifically upon ultraviolet light exposure, allowing for precise temporal and spatial control of dopamine signaling. This makes it particularly valuable for studying the rapid and localized effects of dopamine in various biological systems .

Properties

IUPAC Name

1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-11(13-4-2-3-5-14(13)19(23)24)25-17(22)18-9-8-12-6-7-15(20)16(21)10-12/h2-7,10-11,20-21H,8-9H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNNZLULXSQJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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